N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS No.: 1428347-38-9
Cat. No.: VC4167826
Molecular Formula: C24H27N3O2S
Molecular Weight: 421.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428347-38-9 |
|---|---|
| Molecular Formula | C24H27N3O2S |
| Molecular Weight | 421.56 |
| IUPAC Name | N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C24H27N3O2S/c28-22-19-11-4-3-10-18(19)20(26-27(22)17-8-1-2-9-17)16-25-23(29)24(13-5-6-14-24)21-12-7-15-30-21/h3-4,7,10-12,15,17H,1-2,5-6,8-9,13-14,16H2,(H,25,29) |
| Standard InChI Key | PETBBFCGQICBAN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4(CCCC4)C5=CC=CS5 |
Introduction
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a phthalazinone core, cyclopentane rings, and a thiophene moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activity and structural versatility.
Synthesis Pathways
The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multistep organic reactions:
-
Formation of the phthalazinone core through condensation reactions involving hydrazine derivatives and cyclic ketones.
-
Introduction of the cyclopentane carboxamide group via amidation reactions.
-
Attachment of the thiophene ring using thiophene-based alkylating agents or coupling reactions.
These steps highlight the compound's potential for further derivatization and optimization for targeted applications.
Potential Applications in Medicinal Chemistry
The structural features of this compound suggest several possible applications:
-
Pharmacological Activity:
-
The phthalazinone core is often associated with enzymatic inhibition, including phosphodiesterase (PDE) or kinase targets.
-
The thiophene moiety may enhance binding affinity to hydrophobic pockets in biological receptors.
-
-
Biological Targeting:
-
Compounds with similar structures have been studied for anti-inflammatory, anticancer, and antimicrobial properties.
-
Molecular docking studies could further elucidate its interaction with specific protein targets.
-
Research Findings
Studies on structurally related compounds provide insights into the potential significance of this molecule:
-
Docking Studies: Phthalazinone derivatives have shown promising results as inhibitors of enzymes like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential .
-
Antimicrobial Activity: Similar compounds with sulfonamide or thiophene groups have demonstrated activity against Gram-positive and Gram-negative bacteria .
-
Anticancer Potential: Related molecules have shown efficacy in inhibiting cancer cell growth through mechanisms such as mitotic disruption .
Data Gaps and Future Research Directions
While the compound's structure suggests significant biological potential, experimental validation is necessary:
-
In Vitro Studies: Testing against specific disease models (e.g., inflammation or cancer).
-
Molecular Docking and Simulation: To predict binding affinity and specificity toward biological targets.
-
Toxicology Studies: To assess safety profiles for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume